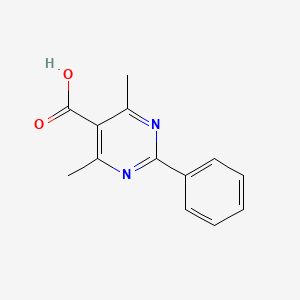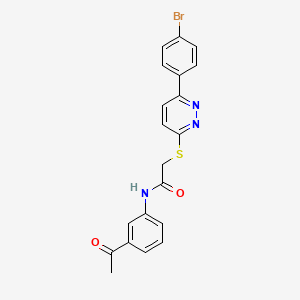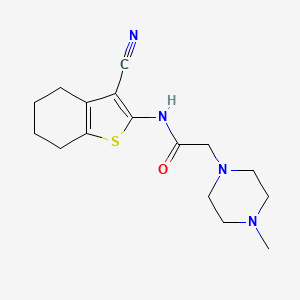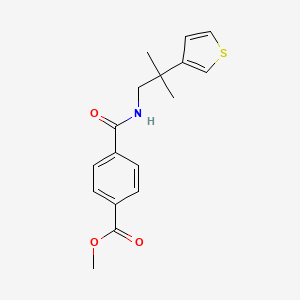
Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , has been a topic of interest for many researchers. Recent strategies in the synthesis of thiophene derivatives involve heterocyclization of various substrates . The synthesis of compounds with a propyl group, like the one in our compound, often involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The thiophene ring is attached to a propyl group and a carbamoyl group, which is further attached to a benzoate group.Scientific Research Applications
Pressure-Induced Phase Transitions
Johnstone et al. (2010) discussed the use of pressure as a tool in crystal engineering, specifically how Methyl 2-(carbazol-9-yl)benzoate transitions from a high-Z' structure to a more stable phase under high pressure, demonstrating the impact of pressure on molecular conformations and crystal packing Johnstone et al., 2010.
Electrochromic Properties of Copolymers
Aydın and Kaya (2013) synthesized novel copolymers containing carbazole and investigated their electrochromic properties. This study highlights the potential of thiophene-containing compounds in developing materials with adjustable optical properties Aydın & Kaya, 2013.
Polymer Solar Cells
Qin et al. (2009) designed an alternating copolymer for high-efficiency polymer solar cells, showcasing the role of specific molecular designs in enhancing photovoltaic performance Qin et al., 2009.
Nonlinear Optical (NLO) Properties
Ashfaq et al. (2021) synthesized unsymmetrical acyl thiourea derivatives and explored their third-order nonlinear optical properties. This research indicates the potential of thiourea derivatives in NLO applications, highlighting their efficient NLO materials due to favorable charge-transfer characteristics Ashfaq et al., 2021.
Green Synthesis and Antimicrobial Activity
Bhat, Shalla, and Dongre (2015) developed a green synthesis protocol for new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, demonstrating potent in vitro antibacterial and antifungal activities. This underscores the importance of developing environmentally friendly synthesis methods for compounds with significant biological activities Bhat, Shalla, & Dongre, 2015.
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. For example, indole derivatives are known to bind with high affinity to multiple receptors .
Mode of Action
The interaction of a compound with its target often results in a change in the conformation of the target, which can either activate or inhibit the target’s function .
Biochemical Pathways
The activation or inhibition of the target can affect various biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits a key enzyme in a disease pathway, the result might be the alleviation of disease symptoms .
properties
IUPAC Name |
methyl 4-[(2-methyl-2-thiophen-3-ylpropyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-17(2,14-8-9-22-10-14)11-18-15(19)12-4-6-13(7-5-12)16(20)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXUGOAEPQOYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

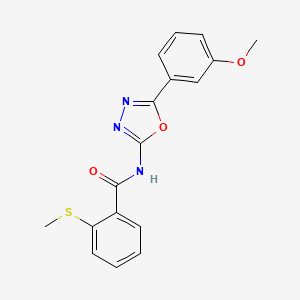
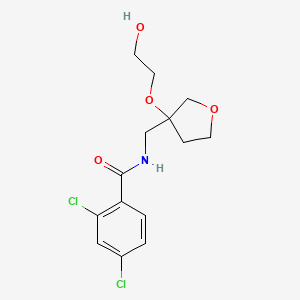

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)
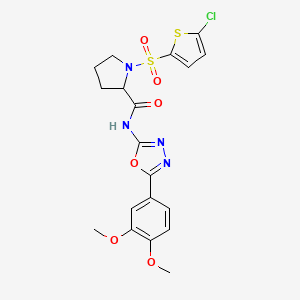
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)
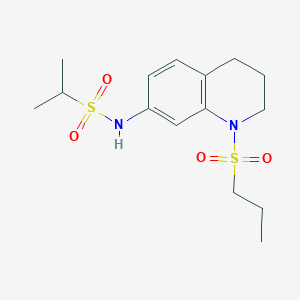
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)
![N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2969907.png)
![1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2969908.png)

